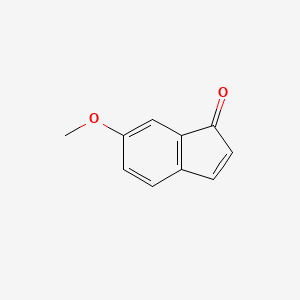

6-methoxy-1H-inden-1-one

Description

Contextual Significance of the Indenone Core in Organic Chemistry

The indenone core is a fundamental structural motif found in a multitude of natural products and synthetic molecules with significant biological activities. rsc.org Its presence in various pharmaceuticals highlights its importance in drug discovery. For instance, derivatives of the related indanone structure are found in drugs like Donepezil, used for treating Alzheimer's disease, and Indinavir, an HIV protease inhibitor. encyclopedia.pubacs.org The versatile reactivity of the 1-indanone (B140024) core, a close structural relative, makes it a valuable building block for constructing complex fused and spirocyclic frameworks. rsc.org Furthermore, the indenone scaffold is integral to the development of organic functional materials, including OLEDs, dyes, and fluorophores. rsc.org

Historical Development of Synthetic Methodologies for the Indenone Scaffold

The synthesis of the indenone scaffold has a rich history with various methods being developed over the years. Early methods often involved intramolecular cyclization reactions. For example, the Nazarov cyclization of divinyl ketones has been a prominent method for constructing the five-membered ring of the indenone system. nih.govbeilstein-journals.org Another classical approach is the Friedel-Crafts acylation, which has been employed for the synthesis of 1-indanones from 3-arylpropionic acid derivatives. nih.gov

Over time, more advanced and efficient synthetic strategies have emerged. These include metal-catalyzed reactions, such as gold-catalyzed intramolecular cyclizations of 1,5-diynes, which provide access to indenone derivatives under mild conditions. researchgate.net Palladium-catalyzed α-arylation has also been utilized as a concise and practical method for synthesizing substituted indanones. acs.org Recent developments have even explored novel routes like the hexadehydro-Diels–Alder (HDDA) reaction for the construction of the indenone core. nih.gov

Specific Focus on 6-Methoxy-1H-Inden-1-one: Unique Structural Attributes and Research Trajectory

This compound is a specific derivative of the indenone family, characterized by a methoxy (B1213986) group at the 6-position of the bicyclic system. chembk.com This substitution pattern imparts distinct electronic properties to the molecule, influencing its reactivity and potential applications. The methoxy group, being an electron-donating group, can affect the electron density of the aromatic ring and the reactivity of the enone system.

The research trajectory for this compound and its hydrated form, 6-methoxy-2,3-dihydro-1H-inden-1-one (often referred to as 6-methoxy-1-indanone), has largely been as a key intermediate in the synthesis of more complex molecules. chembk.com It serves as a precursor for creating a variety of derivatives with potential applications in medicinal chemistry and materials science. For instance, it has been used in the synthesis of compounds investigated for their potential as antiviral and antibacterial agents.

Current Research Landscape and Emerging Directions for this compound

Current research involving this compound and its derivatives is diverse. A significant area of investigation is its use as a building block for pharmacologically active compounds. For example, it is a precursor in the synthesis of arylidene indanones, which are being explored for their potential anticancer properties. nih.gov Specifically, new arylidene indanones derived from 5-chloro-6-methoxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their cytotoxic effects. nih.gov

Furthermore, derivatives of 6-methoxy-1-indanone (B23923) are being investigated for their potential in treating neurodegenerative diseases. biosynth.com The unique electronic properties of methoxy-substituted indanones also make them suitable for applications in organic electronics.

Emerging directions appear to be focused on the synthesis of novel derivatives with enhanced biological activities and the exploration of their potential in materials science. The development of efficient and stereoselective synthetic methods to access functionalized this compound derivatives remains an active area of research.

Research Gaps and Objectives in this compound Chemistry

Despite the growing interest, there are still research gaps in the understanding and application of this compound. While its role as a synthetic intermediate is well-established, a comprehensive exploration of its own intrinsic biological activities is less documented. A systematic investigation into the pharmacological profile of this compound itself could reveal new therapeutic potentials.

A primary objective for future research is the development of more efficient and environmentally benign synthetic routes to this compound and its derivatives. Another key objective is the rational design and synthesis of novel derivatives with tailored electronic and steric properties for specific applications, such as in targeted drug delivery or as advanced materials. For instance, while some derivatives have been studied, a broader structure-activity relationship (SAR) study could provide deeper insights for designing more potent bioactive molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38480-95-4 |

|---|---|

Molecular Formula |

C10H8O2 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

6-methoxyinden-1-one |

InChI |

InChI=1S/C10H8O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2-6H,1H3 |

InChI Key |

NKIQUFKPXPDOFZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 1h Inden 1 One and Its Derivatives

Classical Approaches to Indenone Ring Construction Applicable to 6-Methoxy-1H-Inden-1-one

Classical methods for forming the five-membered ring of the indenone system have long been established and remain fundamental in organic synthesis. These strategies typically involve intramolecular reactions driven by strong acids or bases to effect cyclization of a suitable acyclic precursor.

Friedel-Crafts Acylation and Cyclization Strategies

Intramolecular Friedel-Crafts acylation is a powerful and widely used method for the synthesis of 1-indanones, including methoxy-substituted derivatives. This reaction typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride. The key step is an electrophilic aromatic substitution where the acyl group attacks the aromatic ring to form the fused five-membered ring.

The choice of acid catalyst and reaction conditions is crucial for the success of the cyclization. Polyphosphoric acid (PPA) is a common reagent for this transformation, facilitating the reaction by acting as both a catalyst and a solvent. The concentration of phosphorus pentoxide (P2O5) in PPA can influence the regioselectivity of the cyclization, which is particularly important when the aromatic ring has multiple potential sites for electrophilic attack. Other strong acids like trifluoromethanesulfonic acid (TFSA) and methanesulfonic acid have also been employed.

For instance, the cyclization of 3-(3-methoxyphenyl)propanoic acid would be the most direct route to this compound. While specific data for this exact substrate is not detailed in the provided results, the cyclization of the closely related 3-(3,4-dimethoxyphenyl)propanoic acid derivative to 5,6-dimethoxy-1-indanone (B192829) proceeds smoothly, indicating the viability of this approach for methoxy-substituted systems. The use of Meldrum's acid derivatives has been explored as an alternative to carboxylic acids or acid chlorides, offering advantages in precursor preparation and handling. Non-conventional energy sources, such as microwaves and ultrasound, have been shown to accelerate the reaction significantly compared to conventional heating.

| Precursor Type | Catalyst / Reagent | Conditions | Product | Yield | Reference |

| 3-Arylpropanoic Acid | Polyphosphoric Acid (PPA) | Thermal (e.g., 100 °C) | 1-Indanone (B140024) Derivative | Good to Excellent | |

| 3-(4-Methoxyphenyl) propionic acid | PPA | Microwave / Ultrasound | 6-Methoxy-1-indanone (B23923) | Quantitative | |

| Benzyl Meldrum's Acid Derivative | TMSOTf | Reflux in Nitromethane | 5,6-Dimethoxy-2-methyl-1-indanone | >20:1 Regioselectivity | |

| 3-Arylpropionic Acid | Tb(OTf)₃ | 250 °C | Substituted 1-Indanone | Up to 74% |

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone (possessing α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens) to form an α,β-unsaturated ketone, often referred to as a chalcone (B49325). This protocol is not a direct method for constructing the indenone ring itself but is crucial for synthesizing key precursors for other cyclization reactions, such as the Nazarov cyclization.

In the context of this compound derivatives, this reaction involves the condensation of this compound with various aromatic aldehydes. The reaction is typically catalyzed by a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This yields 2-benzylidene-6-methoxy-1H-inden-1-one derivatives, which are themselves a class of compounds with biological interest and can serve as intermediates for further transformations.

A specific example involves the base-catalyzed condensation of 6-hydroxy-1-indanone (B1631100) with benzaldehyde, which demonstrates the reactivity of the α-methylene group of the indanone core. The resulting product can then be methylated to afford the corresponding 6-methoxy derivative. The reaction conditions can be optimized, with solvent-free methods using solid NaOH under grinding conditions reported to give quantitative yields of the desired α,α′-bis(benzylidene)cycloalkanones from simple cycloalkanones.

| Ketone | Aldehyde | Catalyst | Solvent | Product Type | Yield | Reference |

| 6-Hydroxy-1-indanone | Benzaldehyde | Base | Not specified | 2-Benzylidene-6-hydroxy-1-indanone | Not specified | |

| Cyclopentanone | Benzaldehyde | Solid NaOH | Solvent-free (grinding) | α,α′-bis-Benzylidenecyclopentanone | 99% | |

| General Ketone | Aromatic Aldehyde | NaOH or KOH | Ethanol/Water | α,β-Unsaturated Ketone | High |

Nazarov Cyclization Reactions

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. This reaction can be adapted to synthesize indenone derivatives where one of the vinyl groups is part of an aromatic ring. The precursors for this reaction are typically chalcones or their analogues, which can be synthesized via the Claisen-Schmidt condensation.

A key example is the synthesis of 6-methoxy-3-phenyl-1-indanone from a corresponding chalcone precursor. The reaction is promoted by a strong acid, with trifluoroacetic acid (TFA) being effective. The process involves protonation of the carbonyl oxygen, followed by electrocyclization to form a stabilized oxyallyl cation intermediate, which then undergoes proton loss and tautomerization to yield the indenone product. Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are also commonly used as promoters.

Research has shown that microwave-assisted heating can dramatically reduce reaction times from hours to minutes while maintaining good yields. The nature of the substituents on the aromatic rings can influence the efficiency of the cyclization, with electron-rich aromatic rings generally facilitating the reaction. This method provides a powerful route to C-3 substituted this compound derivatives.

| Substrate (Chalcone) | Catalyst / Promoter | Conditions | Product | Yield | Reference |

| 1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one type | Trifluoroacetic Acid (TFA) | 120 °C, 4 hours | 6-Methoxy-3-phenyl-1-indanone | Good | |

| Chalcone Derivative 131 | Trifluoroacetic Acid (TFA) | 120 °C, 20 min (Microwave) | 1-Indanone Derivative 132 | Good | |

| Chalcone Derivative 128 | Trifluoroacetic Acid (TFA) | Not specified | 6-Methoxy-3-phenyl-1-indanone (129) | 88% | |

| Phosphorylated/Nonphosphorylated Chalcones | FeCl₃ or AlCl₃ | Not specified | 2-Phosphoryl/Nonphosphoryl Indenones | Not specified |

Transition Metal-Catalyzed Synthetic Routes to this compound Scaffolds

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective construction of complex molecules. Catalysts based on rhodium and copper have been explored for the synthesis of indenone scaffolds, offering alternative pathways that can provide access to diverse substitution patterns under milder conditions compared to classical methods.

Rhodium-Catalyzed Carbonylative Annulation of Alkynes

Rhodium-catalyzed reactions have emerged as a versatile tool for the synthesis of cyclic ketones. While a direct carbonylative annulation leading specifically to this compound is not extensively detailed in the provided search results, the general strategy involves the reaction of an alkyne with a suitable coupling partner in the presence of a rhodium catalyst and a carbon monoxide (CO) source.

The general approach for synthesizing indenones via rhodium catalysis often involves the annulation of ortho-substituted arylboronic acids with alkynes. For example, a rhodium(I) catalyst can facilitate the reaction of an o-acylphenylboronic acid with an alkyne to produce indenol derivatives, which can be subsequently oxidized to the corresponding indenones. A plausible route to the this compound scaffold would involve the carbonylative cyclization of a precursor like 1-ethynyl-3-methoxybenzene with a suitable coupling partner. Rhodium(III)-catalyzed C-H activation and annulation represent another powerful strategy for constructing fused ring systems, including indoles and other heterocycles, suggesting potential applicability to indenone synthesis.

Copper-Catalyzed Intramolecular Annulation Reactions

Copper catalysis offers an economical and efficient alternative for various organic transformations, including the formation of C-C and C-heteroatom bonds. The application of copper catalysis to the synthesis of the this compound scaffold can be envisioned through intramolecular annulation reactions of appropriately functionalized precursors.

For example, copper-catalyzed intramolecular C-H arylation has been used to synthesize annulated 1,2,3-triazoles, demonstrating copper's ability to facilitate ring closure onto an aromatic system. Another relevant strategy is the copper-mediated oxidative C-H/N-H annulation of benzhydrazides with alkynes to form isoindolinones, which share a structural resemblance to indenones. A hypothetical precursor for a copper-catalyzed intramolecular annulation to form this compound could be a 2-halo-3'-(methoxy)propiophenone derivative, where an intramolecular Ullmann-type coupling or a related C-C bond-forming reaction would lead to the desired cyclized product. While specific examples for the synthesis of this compound via this method are sparse in the provided results, the versatility of copper catalysis in C-H functionalization and cross-coupling reactions suggests its potential in developing novel routes to this scaffold.

Palladium-Catalyzed Annulation Reactions for Indenone Formation

Palladium catalysis has emerged as a powerful tool for the construction of the indenone framework through annulation reactions. These methods often involve the formation of new rings by combining multiple components in a single operation, offering high atom economy and efficiency.

One notable approach involves the palladium-catalyzed annulation of internal alkynes with o-iodo- or o-bromobenzaldehydes. This methodology allows for the synthesis of a variety of 2,3-disubstituted 1-indenones in fair to good yields. The reaction is believed to proceed through a palladium(IV) intermediate, with the regiochemistry being controlled by steric factors. This method is particularly advantageous for creating sterically hindered indenones.

Another strategy is the palladium-catalyzed ligand-free carbonylation reaction. This cascade reaction utilizes carbon monoxide to form the indenone's carbonyl group and proceeds smoothly to afford the desired products in moderate to excellent yields with good functional-group compatibility. Mechanistic studies suggest the in-situ formation of palladium nanoparticles drives a sequence of alkyne insertion, carbonylation, and annulation.

Furthermore, palladium-catalyzed cascade reactions of enynones and isocyanides have been developed to produce functionalized indenone derivatives. This process involves a formal [4+1] annulation, showcasing the versatility of palladium catalysis in constructing complex molecular architectures. The cyclization of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles, catalyzed by Pd(OAc)₂, also provides an efficient route to indole-substituted indanones.

Table 1: Examples of Palladium-Catalyzed Indenone Synthesis

| Catalyst/Reagents | Starting Materials | Product Type | Yield | Reference |

| Pd(OAc)₂, P(o-Tol)₃, AgOAc, Na₂CO₃ | Baylis-Hillman alcohols | Substituted indenes | Good to excellent | |

| Pd(OAc)₂, K₃PO₄ | o-halo substituted MBH adducts | Indanone derivatives | Not specified | |

| PdCl₂, Na₂CO₃, TBAB, CO | o-bromophenyl iodide, diphenylacetylene | Indenones | Moderate to excellent |

Advanced Synthetic Strategies for Substituted this compound Derivatives

The development of advanced synthetic strategies has enabled the preparation of highly functionalized and stereochemically complex this compound derivatives. These methods often employ multi-step sequences and focus on achieving high levels of regio- and stereocontrol.

The synthesis of substituted indanones, including those with a methoxy (B1213986) group at the 6-position, can be achieved through various multi-step sequences starting from simple and commercially available materials. A comprehensive review of 1-indanone synthesis highlights methods utilizing precursors such as carboxylic acids, esters, diesters, and acid chlorides. For instance, the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids is a classic and widely used method for constructing the indanone core.

A specific example is the synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-one from 4-hydroxy-1-indanone. This involves a simple methylation reaction using methyl iodide and potassium carbonate in acetone. While this example illustrates the synthesis of a different isomer, the principle can be applied to the synthesis of this compound from the corresponding 6-hydroxy precursor.

Achieving regioselectivity in the introduction of substituents onto the indenone scaffold is crucial for the synthesis of specific isomers like this compound. Research into the Diels-Alder reactions of 4,7-dioxygenated indanones as dienophiles has provided insights into the regioselective construction of oxygenated 2,3-dihydrobenz[f]indenone skeletons. The regioselectivity is influenced by the electronic effects of existing substituents. For example, the electron-donating effect of a methoxy group can direct the outcome of subsequent reactions.

In the context of this compound, regioselective synthesis would typically involve starting with a precursor that already contains a methoxy group or a precursor that allows for the directed introduction of a methoxy group at the desired position. For instance, the Nazarov cyclization of chalcones bearing a methoxy group at the appropriate position on the aromatic ring can lead to the formation of methoxy-substituted indanones.

The development of stereoselective and asymmetric methods for the synthesis of indenone frameworks is of great interest, particularly for applications in medicinal chemistry where chirality can be critical for biological activity. While the indenone core itself is planar, the introduction of substituents can create stereocenters.

Asymmetric synthesis of the broader indane scaffold has been reviewed, covering methodologies such as organocatalysis and C-H functionalization. These strategies can be adapted for the synthesis of chiral indanone derivatives. For instance, chiral phosphoric acids have been used to catalyze the desymmetrization of prochiral triketones to produce fused indanones with high enantioselectivity.

Palladium-catalyzed asymmetric dipolar cyclizations have also been employed for the efficient construction of structurally diverse heterocycles, and this approach has been extended to the synthesis of chiral spiro-indenes. Furthermore, stereoselective syntheses of indenone azine-based electron-accepting π-conjugated systems have been reported, demonstrating control over the configuration of C=N bonds. A modular strategy for the stereoselective construction of functionalized indene (B144670) scaffolds has been developed via a base-promoted, regioselective cascade iodoalkylation of alkynes.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and environmentally friendly synthetic methods in chemistry. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a key technology in green chemistry. The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. This is due to the efficient and uniform heating of the reaction mixture.

An efficient microwave-assisted synthesis of 1-indanones related to combretastatin (B1194345) A-4 has been reported. This method utilizes a Nazarov cyclization of chalcones, and microwave heating was shown to significantly shorten the reaction time from 4 hours to just 20 minutes under the same conditions. Such protocols could be readily adapted for the synthesis of this compound, offering a more sustainable and efficient alternative to traditional methods. The synthesis of N-(1-Oxo-1H-inden-2-yl)benzamide derivatives via a domino reaction has also been successfully carried out under microwave irradiation.

Catalyst Reuse and Recyclability in Indenone Synthesis

The development of sustainable and cost-effective synthetic routes is a cornerstone of modern chemistry, with catalyst reuse and recyclability being critical components. In the synthesis of indenone frameworks, including derivatives of this compound, significant efforts have been directed towards the use of catalysts that can be easily recovered and reused over multiple reaction cycles without a significant loss of activity. This approach not only minimizes the environmental impact by reducing chemical waste but also enhances the economic feasibility of the synthesis, particularly when expensive transition metal catalysts are employed.

The primary strategies for achieving catalyst recyclability in indenone synthesis revolve around the use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports. Heterogeneous catalysts, which are in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction medium), offer the distinct advantage of straightforward separation through simple physical processes like filtration or centrifugation. This ease of recovery is a major driver for their exploration in various organic transformations, including the cyclization and annulation reactions used to form the indenone core.

While specific, detailed research on catalyst recycling for the synthesis of this compound is limited in publicly available literature, the principles and successes observed in the synthesis of other indenone derivatives provide valuable insights. For instance, a facile and efficient strategy for the synthesis of N-(1-Oxo-1H-inden-2-yl)benzamide derivatives, catalyzed by HPW@nano-SiO2 under microwave irradiation, highlights the potential for catalyst reuse. In this particular domino reaction, the catalyst was successfully reused up to five times after simple filtration, demonstrating the practical applicability of supported catalysts.

Another example from the broader field of ketone synthesis showcases the potential of recyclable catalysts. A chiral (1S,2S)-cyclohexanediamine backbone salen-zirconium(IV) complex has been effectively used as a recyclable catalyst for the highly enantioselective α-hydroxylation of β-keto esters. wikipedia.org This demonstrates that complex, chiral catalysts can also be designed for recyclability, a principle that can be extended to the synthesis of chiral indenone derivatives.

The selection of an appropriate support material is crucial in the design of recyclable catalysts. The support not only facilitates the recovery of the catalyst but can also influence its activity, selectivity, and stability. Common supports include silica, alumina, activated carbon, and various polymers. The choice of support depends on the specific catalyst and reaction conditions.

Interactive Data Table: Catalyst Reusability in the Synthesis of Indenone Derivatives

| Catalyst | Reaction | Number of Cycles | Reported Yield/Conversion per Cycle |

| HPW@nano-SiO2 | Synthesis of N-(1-Oxo-1H-inden-2-yl)benzamide derivatives | 5 | Data not specified in the provided search result. The source states the catalyst can be re-used up to five times. |

| Chiral salen-zirconium(IV) complex | α-hydroxylation of β-keto esters | Not specified | The source mentions the catalyst is recyclable. |

Reactivity Profiles and Mechanistic Investigations of 6 Methoxy 1h Inden 1 One

Reactions Involving the Carbonyl Group of 6-Methoxy-1H-Inden-1-one

The ketone carbonyl group is a primary site of reactivity in this compound, characterized by the electrophilic nature of its carbon atom. This polarity allows for a variety of nucleophilic addition and redox reactions.

The carbonyl carbon of this compound is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). wikipedia.orgwikipedia.org These reactions are fundamental for forming new carbon-carbon bonds. wikipedia.org The mechanism involves the nucleophilic addition of the alkyl or aryl group from the organometallic reagent to the electrophilic carbonyl carbon. youtube.com This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction with methylmagnesium bromide would yield 1-methyl-6-methoxy-2,3-dihydro-1H-inden-1-ol.

Table 1: Nucleophilic Addition Reactions with this compound

| Reagent | Nucleophile | Product | Alcohol Type |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | CH₃⁻ | 1-Methyl-6-methoxy-1H-indan-1-ol | Tertiary |

The carbonyl group of this compound can be readily reduced to a secondary alcohol, forming 6-methoxy-2,3-dihydro-1H-inden-1-ol. This transformation is commonly achieved using complex metal hydrides which act as a source of the hydride ion (H⁻). libretexts.org

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgbyjus.com Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol, and selectively reduces aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.com Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comic.ac.ukmasterorganicchemistry.com

The mechanism for both reagents involves the nucleophilic attack of a hydride ion on the carbonyl carbon, leading to the formation of an alkoxide intermediate. libretexts.org A subsequent workup step with a proton source (such as water or dilute acid) neutralizes the alkoxide to furnish the final alcohol product. libretexts.org

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 6-Methoxy-1H-indan-1-ol |

A significant oxidation reaction for cyclic ketones like this compound is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.org This reaction converts a ketone into an ester, or in the case of a cyclic ketone, a lactone (a cyclic ester), by inserting an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgsigmaaldrich.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgsigmaaldrich.com

The mechanism begins with the protonation of the carbonyl oxygen, which activates the ketone towards nucleophilic attack by the peroxyacid. This forms a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The rate-determining step involves the migratory insertion of one of the alpha-carbons. The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon; the group that can better stabilize a positive charge migrates preferentially. organic-chemistry.org For this compound, the more substituted benzylic carbon (C7a) migrates in preference to the methylene (B1212753) carbon (C2), leading to the formation of the corresponding seven-membered lactone, 7-methoxy-2,3-dihydro-1H-benzo[c]oxepin-4(5H)-one.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The aromatic ring of this compound is subject to substitution reactions, with its reactivity governed by the electronic effects of its substituents. The electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing carbonyl group (C=O) exert opposing influences.

The methoxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. Conversely, the carbonyl group of the indenone system is a deactivating group and a meta-director, withdrawing electron density from the ring. In this compound, the activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho (C-5) and para (C-7) to it. For example, bromination of similar 5,6-disubstituted-indan-1-ones has shown that substitution occurs on the aromatic ring at positions activated by the alkoxy groups.

Conversely, nucleophilic aromatic substitution is generally not a feasible pathway for this compound under standard conditions. This type of reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) to make the aromatic ring sufficiently electron-poor to be attacked by a nucleophile. The presence of the electron-donating methoxy group disfavors this reaction pathway.

Reactions at the Cyclopentenone Moiety of this compound

The α-protons of the cyclopentenone ring (at the C-2 position) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate in a variety of condensation reactions.

This compound can undergo base- or acid-catalyzed aldol-type condensation reactions with aromatic aldehydes at the C-2 position to form 2-arylidene-6-methoxy-1H-inden-1-one derivatives. This specific type of crossed-aldol reaction is known as the Claisen-Schmidt condensation. wikipedia.org

The reaction is typically initiated by a base (e.g., sodium hydroxide) which deprotonates the C-2 position of the indanone to generate an enolate ion. nih.gov This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) to yield the highly conjugated and colored arylidene indanone product. nih.gov This condensation extends the π-system of the molecule, a property utilized in the synthesis of various functional materials. organic-chemistry.org

Table 3: Examples of Claisen-Schmidt Condensation with this compound

| Aromatic Aldehyde | Catalyst | Product |

|---|---|---|

| Benzaldehyde | NaOH or HCl | (E)-2-Benzylidene-6-methoxy-1H-inden-1-one |

| 4-Methoxybenzaldehyde | NaOH or HCl | (E)-6-Methoxy-2-(4-methoxybenzylidene)-1H-inden-1-one |

| 4-Nitrobenzaldehyde | NaOH or HCl | (E)-6-Methoxy-2-(4-nitrobenzylidene)-1H-inden-1-one |

Dimerization and Polymerization Pathways

The reactivity of the indenone scaffold, particularly its conjugated system, makes it susceptible to dimerization and polymerization under specific conditions. Research into related indenone structures provides insight into the potential pathways for this compound.

Dimerization: Conjugated 1-indanones have been shown to undergo dimerization in the presence of a base. researchgate.net This process typically proceeds through a Michael addition-type mechanism where one molecule of the indanone acts as a nucleophile (after deprotonation) and another acts as an electrophile. For instance, treatment of 2-(E)-carbomethoxymethylene-1-indanone with cesium carbonate (Cs2CO3) in acetonitrile (B52724) resulted in the formation of spirodimers. researchgate.net The reaction can proceed via two different modes of cycloaddition, leading to distinct stereoisomeric products. researchgate.net Similarly, 2-benzylidene-1-indanone (B110557) has been observed to form a dimer under basic conditions. researchgate.net Given its analogous α,β-unsaturated ketone structure, this compound is expected to be susceptible to similar base-catalyzed self-condensation or dimerization reactions.

Polymerization: The parent compound, indenone, is known for its high reactivity and propensity to undergo spontaneous autopolymerization. acs.org However, controlled polymerization can be achieved through methods such as Lewis pair polymerization (LPP). This technique utilizes a combination of a Lewis acid and a Lewis base to initiate and control the polymerization process, allowing for the synthesis of high molecular weight polyindenone with low dispersity. acs.org The LPP of indenone has been successfully demonstrated using sterically hindered Lewis acids like B(C6F5)3 in conjunction with Lewis base initiators such as silyl (B83357) ketene (B1206846) acetals. acs.org This controlled approach tames the inherent high reactivity of the indenone monomer. acs.org The resulting polymers exhibit a high glass transition temperature (Tg), making them potentially valuable materials.

| Lewis Acid | Lewis Base/Initiator | Molecular Weight (Mn, g/mol) | Dispersity (Đ) |

|---|---|---|---|

| B(C₆F₅)₃ | Silyl Ketene Acetal | up to 172,000 | 1.13 - 1.23 |

| Bis(2,6-tert-butyl-4-methylphenoxy)methylaluminum | N-heterocyclic olefin | Data not specified | Data not specified |

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated π-system of this compound, specifically the α,β-unsaturated ketone moiety, allows it to participate in various cycloaddition reactions. These reactions are powerful tools for constructing cyclic molecules. wikipedia.org

Diels-Alder [[4+2] Cycloaddition]: The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgnih.gov The α,β-unsaturated ketone functionality in this compound makes it an electron-deficient alkene, and thus a suitable dienophile for reactions with electron-rich dienes. youtube.com The reaction proceeds by the simultaneous formation of two new carbon-carbon sigma bonds, creating a cyclohexene (B86901) derivative with a high degree of stereochemical control. wikipedia.org While specific examples involving this compound are not prevalent in the literature, its reactivity can be predicted based on established principles. The methoxy group on the aromatic ring acts as an electron-donating group, which could subtly modulate the electron density of the dienophile system.

| Diene | Dienophile | Product Type |

|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | This compound | Tricyclic adduct with a newly formed cyclohexene ring |

Photochemical [2+2] Cycloaddition: Enones are also known to undergo photochemical [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. wikipedia.org This reaction is not thermally allowed as a concerted process but can proceed through a stepwise mechanism involving a diradical intermediate upon photochemical excitation. wikipedia.org The reaction begins with the photoexcitation of the enone to a short-lived singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. This triplet species can then react with a ground-state alkene to form the cyclobutane product. wikipedia.org Cyclic enones, such as the indenone core, are particularly good substrates for these reactions. wikipedia.org

Metal-Mediated and Organocatalytic Transformations of this compound

The indenone framework is a valuable scaffold in organic synthesis, and its functionalization is often achieved through catalytic methods.

Metal-Mediated Transformations: Transition metals play a crucial role in the synthesis and transformation of indenone derivatives. researchgate.net Various metal-catalyzed reactions, including palladium, rhodium, iron, and gold, have been developed. researchgate.netorganic-chemistry.org Rhodium(III)-catalyzed C-H activation and cascade reactions of benzimidates with alkenes, for example, can produce highly functionalized 2-ester-3-aminoindenones. bohrium.com This process involves multiple bond cleavages and formations in a single operation under mild conditions. bohrium.com Other notable methods include palladium-catalyzed Larock annulations and gold-catalyzed cyclizations of 2-alkynylaldehyde acetals to access the indenone core. organic-chemistry.orgrawdatalibrary.net These methodologies highlight the versatility of the indenone system in coordinating with metal centers to facilitate complex transformations.

| Metal Catalyst | Reaction Type | Starting Materials | Reference |

|---|---|---|---|

| Rhodium(III) | C-H Activation / Cascade Annulation | Benzimidates and Alkenes | bohrium.com |

| Palladium(0) | Carbonylative Cyclization | Aryl Iodides and Alkynes | researchgate.net |

| Gold(I) | Cyclization / 1,5-H Shift | 2-Alkynylaldehyde cyclic acetals | organic-chemistry.org |

| Iron | Oxidative Tandem Alkylation/Cyclization | Ynones and 1,4-Dihydropyridines | organic-chemistry.org |

Organocatalytic Transformations: Organocatalysis offers a metal-free approach to asymmetric synthesis. rsc.org The electrophilic nature of the β-carbon in the α,β-unsaturated system of this compound makes it a prime target for nucleophilic attack. Chiral Lewis bases, such as tertiary amines or phosphines, can catalyze asymmetric transformations of related systems like Morita–Baylis–Hillman adducts. rsc.org These catalysts can activate the substrate towards conjugate addition of various nucleophiles, potentially allowing for the enantioselective synthesis of functionalized indanone derivatives.

Photochemical and Electrochemical Reactivity Studies of this compound

The response of this compound to light and electric current is dictated by its electronic structure, particularly the extended conjugation and the carbonyl group.

Photochemical Reactivity: The indenone core is a known photoswitchable scaffold. Derivatives such as arylpyrrolylidene-indanones exhibit reversible E/Z photoisomerization upon irradiation with visible light. rsc.org For example, a representative phenylpyrrolylidene-indanone switch can be converted from its Z-isomer to the E-isomer with >98% efficiency by irradiation with green light (e.g., 530 nm). rsc.org The reverse E→Z isomerization can be induced by irradiating with violet light. rsc.org Notably, both isomers can be fluorescent, emitting at different wavelengths, which allows for fluorescence toggling. rsc.org This behavior is attributed to the rotation around the exocyclic double bond in the excited state. The core structure of this compound suggests it could be a precursor to similar photoswitchable molecules. Furthermore, as mentioned in section 3.3.3, enones can undergo photochemical [2+2] cycloadditions. wikipedia.org

| Isomer | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|

| Z-isomer | 478 | 537 (Green) | 0.25 |

| E-isomer | 421 | 489 (Cyan) | 0.18 |

Electrochemical Reactivity: While specific electrochemical studies on this compound are scarce, its potential reactivity can be inferred from its functional groups. Electroorganic synthesis utilizes electrons as reagents for oxidation or reduction, offering sustainable reaction pathways. uni-mainz.de The indenone structure possesses two primary electroactive sites: the carbonyl group and the α,β-unsaturated double bond.

Reduction: Under cathodic (reducing) conditions, the carbonyl group could be reduced to a secondary alcohol (6-methoxy-1-indanol) or undergo pinacol (B44631) coupling to form a diol dimer. The carbon-carbon double bond could also be reduced. The specific outcome would depend on the electrode material, solvent, and electrolyte used.

Oxidation: Anodic (oxidative) reactions are less predictable without experimental data. Potential reactions could involve the methoxy group or the aromatic ring at high potentials, or coupling reactions initiated by the formation of radical species.

Derivatization Strategies and Analogue Synthesis of 6 Methoxy 1h Inden 1 One

Synthesis of Functionalized 6-Methoxy-1H-Inden-1-one Analogues

Functionalization of the this compound core can be achieved through a variety of synthetic methodologies, enabling the introduction of diverse chemical moieties at different positions of the indenone ring system.

The introduction of alkyl and aryl groups onto the this compound framework can be accomplished through several synthetic routes. One common approach involves the base-catalyzed aldol (B89426) condensation of 6-methoxy-1-indanone (B23923) with aromatic aldehydes to yield 2-benzylidene-1-indanone (B110557) derivatives nih.gov. This reaction introduces an exocyclic double bond, which can subsequently be reduced to afford 2-benzyl-1-indanones beilstein-journals.org.

Another strategy for the introduction of aryl groups is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base wikipedia.orgorganic-chemistry.orglibretexts.org. For instance, a bromo-substituted 6-methoxy-1-indanone could serve as the organohalide partner in a Suzuki coupling to introduce various aryl and heteroaryl substituents.

The synthesis of 2-alkylated indenones can be achieved via an iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines beilstein-journals.org. This method provides a direct route to introduce alkyl groups at the 2-position of the indenone core. Additionally, the Mannich reaction offers a pathway for the aminoalkylation of the α-position of the indenone ketone wikipedia.orgorganic-chemistry.orgadichemistry.combeilstein-journals.org. The resulting Mannich bases can be further modified or eliminated to introduce a vinyl group.

The Vilsmeier-Haack reaction, which is typically used for the formylation of electron-rich aromatic compounds, can also be employed to introduce a formyl group, which can then be further elaborated to introduce other alkyl or aryl substituents chemistrysteps.comjk-sci.comwikipedia.orgorganic-chemistry.orgijpcbs.com.

| Reaction | Description | Typical Reagents |

|---|---|---|

| Aldol Condensation | Condensation with aldehydes to form 2-alkylidene or 2-benzylidene derivatives. | Aldehydes, base (e.g., NaOH, KOH) |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron reagent with an organohalide. | Organoboronic acid, palladium catalyst, base |

| Mannich Reaction | Aminoalkylation of the α-position of the ketone. | Formaldehyde, primary or secondary amine, acid catalyst |

| Vilsmeier-Haack Reaction | Formylation of the aromatic ring. | DMF, POCl3 |

Halogenation and nitro-substitution are important functionalization reactions that introduce versatile handles for further synthetic transformations. The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) group.

Bromination of 6-methoxy-3-phenyl-1-indanone has been achieved using bromine in diethyl ether, yielding 2-bromo-6-methoxy-3-phenyl-1-indanone nih.govbeilstein-journals.org. This suggests that direct bromination at the 2-position is a feasible transformation. The regioselectivity of halogenation on the benzene (B151609) ring would be directed by the existing substituents. The methoxy group is an ortho-, para-director, while the carbonyl group is a meta-director. Therefore, electrophilic attack is likely to occur at the positions ortho and para to the methoxy group.

Nitro-substitution on the indenone scaffold can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The synthesis of 6-nitro-1-indanone (B1293875) has been reported, indicating that nitration of the aromatic ring is a known process rlavie.com. The position of nitration will be governed by the directing effects of the substituents on the aromatic ring.

The synthesis of spiro and fused indenone systems from this compound and its derivatives opens up avenues to novel and complex molecular architectures. Spiro compounds, where one carbon atom is part of two rings, can be synthesized through various strategies.

One approach involves the reaction of 2-benzylidene-6-methoxy-1-indanone with a sulfur ylide in a Corey-Chaykovsky reaction to form a spiro-cyclopropane ring at the exocyclic double bond wikipedia.orgorganic-chemistry.orgalfa-chemistry.comadichemistry.com. This reaction is a powerful tool for the formation of three-membered rings.

Multi-component reactions starting from 1,3-indandione, a close precursor to 6-methoxy-1-indanone, have been utilized to construct complex spiro-imidazo pyridine-indene derivatives nih.gov. These reactions often proceed through a cascade of transformations, leading to the formation of multiple rings in a single synthetic operation. Annulation reactions involving 1-indanones have been extensively reviewed, providing a plethora of methods for the construction of fused and spiro frameworks nih.gov.

Fused ring systems can be constructed by building a new ring onto the existing indenone scaffold. For example, a Stetter–Aldol–Aldol reaction sequence using N-heterocyclic carbenes can lead to the formation of fused 1-indanones beilstein-journals.org.

| Reaction Type | Description | Example |

|---|---|---|

| Corey-Chaykovsky Reaction | Reaction of an enone with a sulfur ylide to form a cyclopropane. | Spiro[cyclopropane-1,2'-indene] synthesis |

| Multi-component Reaction | One-pot synthesis involving multiple reactants to form a complex product. | Spiro-imidazo pyridine-indene synthesis |

| Stetter–Aldol–Aldol Reaction | N-heterocyclic carbene-catalyzed reaction for the formation of fused systems. | Fused 1-indanone (B140024) synthesis |

Heterocyclic Ring Fusion and Hybrid Molecular Scaffolds Incorporating this compound

Fusing heterocyclic rings onto the this compound core leads to the creation of hybrid molecular scaffolds with potentially novel biological activities. A variety of heterocyclic systems can be constructed through condensation and cyclization reactions.

For instance, the reaction of 2-arylidene-1-indanones with 6-amino-1,3-dimethylpyrimidine in the presence of an acid catalyst can yield indeno-fused pyridopyrimidine scaffolds rsc.org. Similarly, condensation of α-chloroindanone with thiourea (B124793) or N-arylthiourea can lead to the formation of 2-indenothiazoles rsc.org.

The synthesis of indenopyrazoles is another important derivatization strategy. This can be achieved by reacting a suitable indenone precursor with hydrazine (B178648) derivatives nih.govnih.govresearchgate.net. These reactions often proceed through a condensation followed by a cyclization step. The synthesis of novel derivatives of 5,6-dimethoxy-1-indanone (B192829) coupled with substituted pyridines has also been reported, leading to compounds with potential antimicrobial activity researchgate.net.

Exploration of Structure-Reactivity Relationships in this compound Analogues

Understanding the relationship between the structure of this compound analogues and their chemical reactivity is crucial for designing new synthetic strategies and for predicting the properties of novel compounds.

The electronic and steric properties of substituents on the this compound scaffold can significantly influence its chemical reactivity. The Hammett equation provides a quantitative means to assess the effect of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds wikipedia.orglibretexts.orgscience.govresearchgate.net. By plotting the logarithm of the reaction rate or equilibrium constant against the Hammett substituent constant (σ), a linear free-energy relationship can be established. The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.

For example, in the context of 2-benzylidene-6-methoxy-1-indanone derivatives, the substituents on the benzylidene ring will affect the electrophilicity of the β-carbon in the Michael addition reaction. Electron-withdrawing groups on the aromatic ring of the benzylidene moiety are expected to increase the rate of nucleophilic attack by making the β-carbon more electron-deficient. Conversely, electron-donating groups would decrease the reaction rate.

Furthermore, the methoxy group at the 6-position of the indenone ring has a significant electronic effect. It is an electron-donating group through resonance and can influence the reactivity of both the aromatic ring and the enone system. For instance, in an asymmetric Mannich/cyclization reaction of 2-isothiocyano-1-indanones, a methoxy group at the C-6 position was found to affect the enantioselectivity of the reaction, possibly due to its strong electron-donating property mdpi.com.

| Substituent on Benzylidene Ring | Electronic Effect | Predicted Effect on Michael Addition Rate |

|---|---|---|

| -NO2 | Strongly electron-withdrawing | Increase |

| -Cl | Electron-withdrawing | Increase |

| -H | Neutral | Baseline |

| -CH3 | Electron-donating | Decrease |

| -OCH3 | Strongly electron-donating | Decrease |

Mechanistic Probes through Structural Modification

The strategic structural modification of this compound serves as a powerful tool for developing mechanistic probes to investigate complex biological processes. By systematically altering the molecular scaffold, researchers can design derivatives that act as imaging agents or inhibitors, thereby elucidating the roles of specific enzymes and receptors in disease pathways. A notable application of this approach is in the field of neurodegenerative disorders, particularly Alzheimer's disease.

A series of novel 6-methoxy-indanone derivatives have been synthesized and assessed as potential imaging probes for β-amyloid plaques, a hallmark of Alzheimer's disease. nih.gov In one study, modifications to the this compound core led to the development of compounds with significant binding affinity for β-amyloid aggregates. nih.gov Two derivatives, in particular, demonstrated strong binding in fluorescent staining of brain sections from Alzheimer's patients. nih.gov Further investigation of a radioiodinated analog, [¹²⁵I]5k, revealed excellent brain uptake and clearance in mice, along with a clear binding ability to β-amyloid plaques in brain sections of both AD patients and transgenic mice. nih.gov This research highlights how structural modifications can transform the parent compound into a valuable tool for in vivo imaging and understanding the pathology of Alzheimer's disease.

In a similar vein, other research has focused on the synthesis of 6-methoxy-2-(4-acetamidobenzylidene)-2,3-dihydro-1H-inden-1-one derivatives as multifunctional agents for Alzheimer's therapy. nih.gov These compounds were designed to target key enzymes implicated in the disease, and molecular docking studies were employed to understand their interactions with the active sites of these enzymes. nih.gov By analyzing the binding modes of these derivatives, researchers can infer the structural requirements for potent inhibition, thus using the modified compounds as probes to map the topology of enzyme active sites. nih.gov

The table below summarizes key findings from studies utilizing structurally modified this compound as mechanistic probes.

| Derivative | Modification | Application | Key Findings |

| 5j | Varied substitutions | Probe for β-amyloid aggregates | High binding affinity (Ki = 5.82 ± 0.19 nM) |

| [¹²⁵I]5k | Radioiodination | In vivo imaging of β-amyloid plaques | Excellent initial brain uptake (5.29%ID g⁻¹, 2 min) and fast clearance |

| D37-D39 | Benzylidene and other modifications | BChE enzyme inhibition | Identified as potent inhibitors through molecular docking studies |

Synthesis of Natural Product-Inspired this compound Derivatives

The 1-indanone scaffold, including the 6-methoxy substituted variant, is a recurring motif in a variety of natural products with diverse biological activities. This has inspired chemists to utilize this compound and its derivatives as key building blocks in the synthesis of natural product analogues. A significant example is the synthesis of compounds related to the pterosins, a family of sesquiterpenoids found in bracken fern that exhibit antibacterial and cytotoxic properties. researchgate.net

One synthetic route toward pterosin A, a 1-indanone derivative, involves the Friedel–Crafts acylation of a substituted benzene with 3-chloropropionyl chloride to form isomeric intermediates. researchgate.net These intermediates are then cyclized to the corresponding 1-indanones, which serve as precursors for the final natural product. researchgate.net This demonstrates the utility of the 1-indanone core in constructing the more complex framework of the pterosins.

Furthermore, the Nazarov cyclization, a powerful method for the synthesis of cyclopentenones, has been employed in the total synthesis of nakiterpiosin, a marine sponge metabolite with potent cytotoxicity. nih.gov This reaction can be adapted to create the 1-indanone core structure, which is then elaborated to yield the final natural product. nih.gov

The versatility of the 1-indanone skeleton is also evident in its use as a precursor for other biologically active compounds. For instance, 2-bromo-6-methoxy-3-phenyl-1-indanone, a direct derivative of this compound, has been synthesized and identified as a valuable intermediate for further chemical transformations, opening avenues for the creation of a wider range of natural product-inspired molecules. nih.gov

The following table outlines examples of natural product-inspired syntheses involving the 1-indanone scaffold.

| Natural Product/Analogue | Synthetic Strategy | Precursor Type |

| Pterosin A | Friedel–Crafts acylation and cyclization | 1-Indanone derivative |

| Nakiterpiosin | Nazarov cyclization | Substrate for 1-indanone formation |

Advanced Spectroscopic and Computational Characterization Techniques for 6 Methoxy 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 6-methoxy-1H-inden-1-one, offering precise information about the chemical environment of its constituent atoms.

High-resolution ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of this compound. In the ¹H NMR spectrum, the methoxy (B1213986) group protons typically appear as a distinct singlet, a characteristic feature for -OCH₃ groups. acdlabs.com The aromatic and aliphatic protons of the indenone core exhibit specific chemical shifts and coupling patterns that are instrumental in confirming the substitution pattern and connectivity of the ring system.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and their electronic environments. The carbonyl carbon of the ketone functional group is readily identified by its characteristic downfield chemical shift. The carbon atom of the methoxy group also presents a recognizable signal. acdlabs.com The remaining signals correspond to the aromatic and aliphatic carbons of the indenone scaffold, and their precise chemical shifts help to finalize the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (CH₃) | ~3.8 (s) | ~55-60 |

| Aromatic CH | ~6.8-7.5 (m) | ~110-130 |

| Aliphatic CH₂ | ~2.5-3.0 (m) | ~30-40 |

| Carbonyl C=O | - | ~190-200 |

| Aromatic C | - | ~130-160 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

To unambiguously establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to trace the connectivity of adjacent protons within the aliphatic and aromatic regions of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the precise elemental formula of the molecule, confirming the presence of the expected number of carbon, hydrogen, and oxygen atoms.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique that typically produces a prominent protonated molecule ([M+H]⁺) or other adduct ions, clearly indicating the molecular weight. nih.gov The fragmentation pattern observed in tandem MS/MS experiments can provide valuable structural information. The fragmentation of this compound would likely involve characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the ketone. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in this compound. The most prominent and diagnostic absorption band is typically the strong C=O stretching vibration of the ketone, which appears in the characteristic region for conjugated ketones. Other important absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-O stretching vibrations associated with the methoxy group. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The conjugated π-system of the indenone core gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the electronic nature of the substituents, including the electron-donating methoxy group. nih.gov

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful theoretical framework to complement and interpret experimental data. openaccessjournals.com Using methods such as Density Functional Theory (DFT), it is possible to:

Predict Spectroscopic Properties : Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths. mdpi.com Comparing these calculated values with experimental data can aid in the confirmation of the proposed structure.

Analyze Molecular Orbitals : Computational studies can provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity and electronic transitions.

Investigate Conformational Preferences : For molecules with conformational flexibility, computational methods can be used to determine the most stable conformations and the energy barriers between them.

By integrating the data from these advanced spectroscopic and computational techniques, a complete and unambiguous characterization of this compound can be achieved, providing a solid foundation for further studies of its chemical and physical properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Density Functional Theory (DFT) for Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground-state electronic structure and optimized geometry of molecules. uci.eduescholarship.org This method is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations are employed to find the most stable three-dimensional conformation by minimizing the total electronic energy.

The process begins with an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations to find the electron density and corresponding energy. uci.edu The positions of the atoms are adjusted systematically to find the geometry with the lowest possible energy, which corresponds to the optimized, or most stable, structure. The selection of a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311++G(d,p)) is crucial for achieving a balance between computational cost and accuracy. dergipark.org.trnih.gov The outcome of this process is a detailed picture of bond lengths, bond angles, and dihedral angles for the molecule in its lowest energy state, which is fundamental for all further computational analyses.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgpku.edu.cn The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. isca.me A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. isca.me

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. dergipark.org.trresearchgate.nethakon-art.com These descriptors are derived using Koopmans' theorem, where the ionization potential (I) is approximated as the negative of the HOMO energy and the electron affinity (A) is approximated as the negative of the LUMO energy. hakon-art.com

Key global reactivity descriptors include:

Ionization Potential (I) : I ≈ -EHOMO

Electron Affinity (A) : A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = μ² / (2η), where μ = -χ is the electronic chemical potential. hakon-art.comarxiv.org

These parameters provide a quantitative framework for understanding the reactivity of this compound.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.25 |

| LUMO Energy | ELUMO | - | -1.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.45 |

| Ionization Potential | I | -EHOMO | 6.25 |

| Electron Affinity | A | -ELUMO | 1.80 |

| Electronegativity | χ | (I+A)/2 | 4.025 |

| Chemical Hardness | η | (I-A)/2 | 2.225 |

| Chemical Softness | S | 1/(2η) | 0.225 |

| Electrophilicity Index | ω | μ²/2η | 3.64 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. preprints.org MEP maps are invaluable for identifying the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. researchgate.netdntb.gov.ua

The color scheme typically follows this convention:

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green/Yellow : Represents areas with intermediate or near-zero potential. preprints.orgresearchgate.net

For this compound, the MEP map would reveal a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is the primary center for electrophilic attack. The oxygen of the methoxy group would also show a negative potential, though likely less intense than the carbonyl oxygen. In contrast, the hydrogen atoms of the aromatic ring and the aliphatic chain would exhibit positive potential (blueish regions), making them potential sites for nucleophilic interaction.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. rsc.org

NMR Chemical Shifts: The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation. nrel.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated ¹H and ¹³C NMR spectra with experimental results helps in the unambiguous assignment of signals to specific atoms within the molecule. nih.gov

| Atom Position | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 (C=O) | 205.8 | 206.2 | - | - |

| C2 | 26.5 | 26.3 | 2.68 | 2.65 |

| C3 | 36.4 | 36.1 | 3.10 | 3.07 |

| C4 | 125.1 | 124.8 | 7.50 | 7.47 |

| C5 | 109.7 | 109.5 | 6.90 | 6.88 |

| C6 | 165.2 | 165.5 | - | - |

| C7 | 115.8 | 115.6 | 7.28 | 7.25 |

| -OCH₃ | 55.9 | 55.7 | 3.85 | 3.83 |

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govresearchgate.net A frequency calculation on the optimized geometry yields a set of normal modes and their corresponding frequencies. The calculated frequencies are often systematically scaled by a small factor to correct for approximations in the computational method and to improve agreement with experimental spectra. This analysis is crucial for assigning specific vibrational modes (e.g., C=O stretch, C-H bend, aromatic ring vibrations) to the observed spectral bands. nih.gov

Molecular Dynamics Simulations for Conformational Studies

While DFT provides a static image of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. livecomsjournal.org MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, to model its movements and conformational changes at a given temperature. researchgate.net

For this compound, an MD simulation could be used to study:

Conformational Flexibility: The simulation can explore the rotational freedom of the methoxy group and the puckering of the five-membered ring, revealing the range of accessible conformations in solution.

Solvent Interactions: By simulating the molecule in a solvent like water or chloroform, MD can model how solvent molecules arrange around the solute and form interactions, such as hydrogen bonds with the carbonyl oxygen.

Vibrational Motions: The trajectories from MD simulations contain information about the vibrational motions of the atoms, providing a dynamic counterpart to the static frequency calculations from DFT.

These simulations provide a more realistic picture of the molecule's behavior in a condensed phase, which is essential for understanding its properties and function in a real-world environment.

Applications of 6 Methoxy 1h Inden 1 One in Chemical Sciences

Role as a Versatile Synthetic Building Block in Organic Synthesis

6-Methoxy-1H-inden-1-one serves as a valuable building block in organic synthesis, providing a foundational scaffold for the construction of a wide array of more complex molecules. beilstein-journals.orgmemphis.edu Its chemical structure, featuring a fused bicyclic system with a ketone and a methoxy (B1213986) group, offers multiple reactive sites for functionalization and elaboration. This versatility allows chemists to employ it as a starting material in synthetic pathways aimed at producing structurally diverse compounds.

The reactivity of the α,β-unsaturated ketone system within the indanone core allows for its use as a precursor in the synthesis of various derivatives. Through reactions like Claisen-Schmidt condensation, this compound can be transformed into compounds with potential therapeutic applications. For instance, it is a key starting material for synthesizing 6-methoxy-2-(4-acetamidobenzylidene)-2,3-dihydro-1H-inden-1-one, a compound investigated for its potential as a multifunctional agent for Alzheimer's disease.

Another example of its utility is in the synthesis of phenyl-substituted indanones. The Nazarov cyclization of specific chalcones yields 6-methoxy-3-phenyl-1-indanone, which can be subsequently brominated to produce 2-bromo-6-methoxy-3-phenyl-1-indanone, a reagent useful for further chemical transformations. beilstein-journals.org These examples underscore the role of this compound as a launchpad for creating a variety of more complex organic molecules. rsc.org

| Derivative Compound | Synthetic Reaction Type | Potential Application/Use | Reference |

|---|---|---|---|

| 6-methoxy-2-(4-acetamidobenzylidene)-2,3-dihydro-1H-inden-1-one | Claisen-Schmidt Condensation | Anti-Alzheimer's Agent | |

| 6-methoxy-3-phenyl-1-indanone | Nazarov Cyclization | Intermediate for further synthesis | beilstein-journals.org |

| 2-bromo-6-methoxy-3-phenyl-1-indanone | Bromination | Functionalized intermediate | beilstein-journals.org |

The indanone framework is a core component of many complex bioactive molecules and natural products. beilstein-journals.orgrsc.org Consequently, this compound is a valuable intermediate in multi-step synthetic strategies that aim to construct these intricate scaffolds. nih.govnih.govudel.edu The synthesis of fused and spirocyclic frameworks, for example, often involves the annulation of 1-indanone (B140024) derivatives. rsc.org

The strategic placement of the methoxy group on the aromatic ring can influence the electronic properties and reactivity of the molecule, which can be leveraged in designing complex synthetic routes. While specific multi-step syntheses starting directly from this compound to produce complex natural products are not extensively detailed in the literature, the general importance of the substituted indanone core in such endeavors is well-established. beilstein-journals.orgrsc.org Its structure is a key component in building fused heterocyclic and carbocyclic systems, which are prevalent in medicinal chemistry.

Applications in Catalysis

While the indanone scaffold is significant in synthetic chemistry, the direct application of this compound in the field of catalysis is not well-documented in current scientific literature.

A review of available research does not indicate that this compound has been specifically utilized in ligand design for metal-catalyzed reactions. Although indanone derivatives, in general, have been explored for their potential in developing ligands for catalytic processes, specific studies focusing on the 6-methoxy variant are not prominent.

Similarly, there is a lack of specific research demonstrating the use of this compound as an organocatalyst. The field of organocatalysis employs small organic molecules to accelerate chemical reactions, but the application of this particular indanone derivative in such a capacity has not been reported.

Chemical Biology Applications as Molecular Probes

While specific studies focusing exclusively on this compound as a molecular probe are not extensively documented, the broader class of indanone derivatives has emerged as a valuable scaffold for the development of chemical probes. These probes are instrumental in studying enzymes implicated in various neurological disorders. nih.gov The inherent affinity of the indanone core for the active sites of several critical enzymes allows for the design of molecules that can interrogate biological systems at a chemical level. nih.gov

Probing Molecular Interactions at a Chemical Level

The indanone scaffold, including derivatives of this compound, serves as a foundational structure for designing molecular probes to investigate interactions with biological targets. These probes are often synthesized with modifications that allow for the study of binding affinities and mechanisms of action. For instance, the introduction of different functional groups to the indanone ring can modulate the molecule's interaction with specific amino acid residues within an enzyme's active site.

Research on indanone derivatives has provided insights into their potential to act as ligands for misfolded protein aggregates, such as α-synuclein fibrils, which are hallmarks of neurodegenerative diseases. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers have designed novel 1-indanone derivatives with high binding affinities and selectivity for these protein aggregates over others like Aβ fibrils. nih.gov These findings underscore the utility of the indanone framework in developing probes to detect and characterize pathological protein assemblies.

The table below summarizes key indanone derivatives and their applications in probing molecular interactions.

| Derivative Class | Target | Application | Key Findings |

| 1-Indanone and 1,3-Indandione Derivatives | α-synuclein fibrils | Probing misfolded protein aggregates | High binding affinity (Kd values of 9.0 and 18.8 nM for lead compounds) and >10x selectivity for α-syn fibrils over Aβ and tau fibrils. nih.gov |

| Indanone-Chalcone Hybrids | Acetylcholinesterase (AChE) and Aβ plaques | Investigating dual-target binding for Alzheimer's disease | Some compounds exhibit both anticholinesterase activity and significant inhibition of Aβ aggregation. researchgate.net |

Studies on Enzyme Inhibition Mechanisms (purely chemical kinetics)

The indanone scaffold is a cornerstone in the design of enzyme inhibitors, particularly for acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. nih.gov Kinetic studies of indanone derivatives have been crucial in elucidating their mechanism of action, which is essential for the development of effective therapeutics. nih.gov

Derivatives of this compound, such as 5,6-dimethoxy-1-indanone (B192829), are key precursors in the synthesis of Donepezil, a well-established AChE inhibitor. newdrugapprovals.orgresearchgate.netgoogle.comgoogle.com Kinetic analyses of Donepezil and related indanone compounds have revealed that they often exhibit a mixed-type inhibition of AChE. nih.gov This means they can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process.

Further research has focused on designing indanone derivatives that can dually inhibit both AChE and monoamine oxidase-B (MAO-B), another enzyme implicated in neurodegeneration. mdpi.com The kinetic evaluation of these compounds helps in understanding how structural modifications, such as the position of a methoxy group on the indanone ring, affect their inhibitory potency and selectivity for each enzyme. mdpi.com For example, the removal of the 6-methoxy group from certain indanone derivatives was found to result in submicromolar inhibitory activity for both AChE and MAO-B. mdpi.com